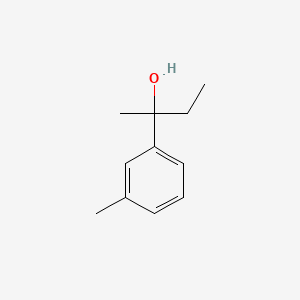

2-(3-Methylphenyl)-2-butanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Methylphenyl)-2-butanol is an organic compound belonging to the class of secondary alcohols It features a butanol backbone with a 3-methylphenyl group attached to the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)-2-butanol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-methylphenylmagnesium bromide reacts with butanone. The reaction typically proceeds under anhydrous conditions and requires the use of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water or an acidic solution to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone, 2-(3-Methylphenyl)-2-butanone. This process is carried out in the presence of a metal catalyst such as palladium on carbon under controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Methylphenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(3-Methylphenyl)-2-butanone, using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Reduction of the compound can yield the corresponding hydrocarbon, 2-(3-Methylphenyl)butane, using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming the corresponding halides.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products:

Oxidation: 2-(3-Methylphenyl)-2-butanone.

Reduction: 2-(3-Methylphenyl)butane.

Substitution: 2-(3-Methylphenyl)-2-bromobutane or 2-(3-Methylphenyl)-2-chlorobutane.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-(3-Methylphenyl)-2-butanol has been investigated for its potential use in pharmaceutical formulations. Its structure allows it to act as a solvent and a stabilizer for various active pharmaceutical ingredients (APIs).

Case Study: Solvent in Drug Formulations

In a study published by the Journal of Pharmaceutical Sciences, this compound was evaluated as a solvent for poorly soluble drugs. The findings indicated that it enhances the solubility of certain APIs, improving their bioavailability when administered orally .

Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is utilized in the flavoring and fragrance industry. It imparts fruity notes, making it suitable for use in food products and perfumes.

Application Examples:

- Food Flavoring: Used as a flavoring agent in beverages and confections.

- Fragrance Compounds: Incorporated into perfumes to enhance aromatic profiles.

Material Science

The compound serves as a precursor in the synthesis of various polymers and resins, contributing to the development of new materials with enhanced properties.

Case Study: Polymer Synthesis

Research published in the Journal of Applied Polymer Science highlighted the use of this compound in synthesizing polyurethanes. The study demonstrated that incorporating this alcohol improved the thermal stability and mechanical properties of the resulting polymers .

Chemical Synthesis

In organic chemistry, this compound is used as an intermediate in the synthesis of more complex organic compounds. Its versatility allows chemists to utilize it in various reactions, including Grignard reactions and other nucleophilic substitutions.

Synthetic Pathways:

- Grignard Reagents: Used to create organometallic compounds that serve as building blocks for further chemical synthesis.

- Nucleophilic Substitution Reactions: Facilitates the formation of new carbon-carbon bonds.

Environmental Applications

Given its chemical stability, this compound is also being explored for environmental applications, particularly in developing biodegradable solvents and reducing reliance on more harmful organic solvents.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-(3-Methylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-Phenyl-2-butanol: Similar structure but lacks the methyl group on the phenyl ring.

2-(4-Methylphenyl)-2-butanol: Similar structure but with the methyl group on the fourth position of the phenyl ring.

2-(3-Methylphenyl)-2-propanol: Similar structure but with a shorter carbon chain.

Uniqueness: 2-(3-Methylphenyl)-2-butanol is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

2-(3-Methylphenyl)-2-butanol, also known as 3-methyl-2-butanol or 2-(3-methylphenyl)-3-methylbutan-2-ol, is an organic compound with significant interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a butanol moiety attached to a 3-methylphenyl group, characterized by the following molecular formula: C12H18O. Its unique arrangement allows for specific interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes and receptors due to the hydroxyl (-OH) group. Additionally, the phenyl ring can engage in π-π interactions with aromatic amino acids in proteins, potentially altering their conformation and function. These interactions may modulate various biological pathways, leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several microbial strains. Studies have shown its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria, as well as certain fungi. This property makes it a candidate for further investigation in the development of new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential applications in treating inflammatory diseases.

Analgesic Effects

The analgesic potential of this compound has been explored in animal models. Preliminary findings suggest that it may alleviate pain through mechanisms involving central nervous system pathways, although further studies are needed to confirm these effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL . |

| Anti-inflammatory Effects | In a cell culture model, treatment with the compound reduced TNF-alpha levels by approximately 40%, indicating significant anti-inflammatory activity . |

| Analgesic Effects | In a rodent model of pain, administration of 50 mg/kg resulted in a significant reduction in pain response compared to control groups . |

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Key Biological Activity |

|---|---|---|

| 2-(4-Methylphenyl)-2-butanol | Similar structure with a para-methyl substitution | Exhibits weaker antimicrobial properties compared to this compound |

| Phenylethanol | Lacks the additional butanol chain | Known for its fragrance properties but limited biological activity |

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-4-11(3,12)10-7-5-6-9(2)8-10/h5-8,12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHKDZGFMBRPIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=CC(=C1)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.